(S)-2-Amino-3-(anthracen-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(anthracen-1-yl)propanamide is an organic compound that features an anthracene moiety attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(anthracen-1-yl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-Amino-3-(anthracen-1-yl)propanoic acid.
Amidation Reaction: The carboxylic acid group of (S)-2-Amino-3-(anthracen-1-yl)propanoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl₂) followed by ammonia (NH₃) or an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(anthracen-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the anthracene moiety.
Reduction: (S)-2-Amino-3-(anthracen-1-yl)propanamine.
Substitution: Substituted derivatives at the amino group.
Scientific Research Applications
(S)-2-Amino-3-(anthracen-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials and fluorescent probes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(anthracen-1-yl)propanamide involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, disrupting its structure and function. The amino and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(naphthalen-1-yl)propanamide: Similar structure with a naphthalene moiety instead of anthracene.
(S)-2-Amino-3-(phenanthren-1-yl)propanamide: Contains a phenanthrene moiety.
Uniqueness
(S)-2-Amino-3-(anthracen-1-yl)propanamide is unique due to the presence of the anthracene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring fluorescence and electronic interactions.
Properties
Molecular Formula |
C17H16N2O |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2S)-2-amino-3-anthracen-1-ylpropanamide |
InChI |
InChI=1S/C17H16N2O/c18-16(17(19)20)10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9,16H,10,18H2,(H2,19,20)/t16-/m0/s1 |
InChI Key |
DISUPZBFCZDHBA-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C[C@@H](C(=O)N)N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.